

Phlorizin: A Comprehensive Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorizin, a dihydrochalcone glucoside first isolated from the bark of the apple tree (Malus), has been a subject of significant scientific interest due to its potent inhibitory effects on sodium-glucose cotransporters (SGLTs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanism of action of **phlorizin**. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a summary of its quantitative data. A visual representation of its primary signaling pathway is also included to facilitate a deeper understanding of its pharmacological effects.

Chemical Structure and Identification

Phlorizin is structurally composed of a phloretin aglycone linked to a β -D-glucopyranosyl moiety via an O-glycosidic bond at the 2'-position.[1][2] Its systematic IUPAC name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1]

Table 1: Chemical Identifiers and Molecular Properties of **Phlorizin**



Identifier	Value	Reference
IUPAC Name	1-[2,4-dihydroxy-6- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]-3-(4- hydroxyphenyl)propan-1-one	[1]
CAS Number	60-81-1	[1]
Molecular Formula	C21H24O10	[1][3]
Molecular Weight	436.41 g/mol	[1][3]
Canonical SMILES	C1=CC(=CC=C1CCC(=O)C2= C(C=C(C=C2O[C@H]3 INVALID-LINK CO)O)O">C@@HO)O)O)O	[1]
InChI Key	IOUVKUPGCMBWBT- QNDFHXLGSA-N	[1]

Physicochemical Properties

Phlorizin is a white to off-white or light yellow solid.[1][4] It is sparingly soluble in cold water and ether but dissolves in hot water, ethanol, and other organic solvents like DMSO and DMF. [5][6][7]

Table 2: Physicochemical Data of Phlorizin



Property	Value	Reference
Melting Point	106-114 °C	[7][8]
Solubility	- DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~5 mg/mL- Water: 1 mg/mL at 22°C- 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL	[1][9]
pKa (strongest acidic)	7.15 - 7.87	[3][10]
LogP	0.45	[8]
Appearance	White to off-white or light yellow solid	[1][4]

Spectroscopic Data

The structural elucidation of **phlorizin** is supported by various spectroscopic techniques.

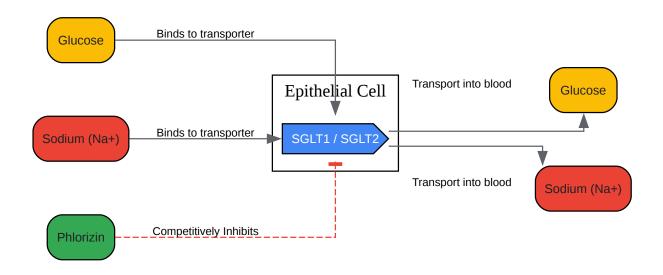
Table 3: Spectroscopic Data of Phlorizin

Technique	Data	Reference
UV-Vis (λmax)	224, 285 nm	[11][12]
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 13.53, 10.62, 9.13, 7.04-7.06, 6.64-6.67, 6.14-6.15, 5.94-5.95, 5.32-5.33, 5.18-5.19, 5.08-5.09, 4.94-4.96, 4.63, 3.70-3.74, 3.27-3.53, 2.78-2.81.	[1][13]
¹³ C NMR (DMSO-d ₆ , 100.54 MHz)	δ (ppm): 204.63, 165.29, 164.34, 160.74, 155.16, 131.44, 129.07, 114.89, 105.07, 100.71, 96.74, 94.23, 77.16, 76.59, 73.10, 69.35, 60.46, 44.88, 28.92.	[1]



Mechanism of Action: SGLT Inhibition

Phlorizin is a potent, non-selective, and competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[6][8] These transporters are primarily located in the brush border membrane of the proximal renal tubules and the small intestine. By competitively binding to these transporters, **phlorizin** blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream and inhibits glucose absorption from the intestines, leading to glycosuria (excretion of glucose in urine) and a reduction in blood glucose levels.[3][6]



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Mechanism of **Phlorizin** as a competitive inhibitor of SGLT1/SGLT2.

Experimental Protocols Extraction and Purification of Phlorizin from Apple Tree Bark

This protocol describes a common method for the extraction and subsequent purification of **phlorizin** to a high degree of purity.[5][7]

Materials:

- Dried and powdered apple tree bark
- 40% Ethanol solution



Ethyl acetate

Chloroform
Methanol
• n-Butanol
Deionized water
High-Speed Counter-Current Chromatography (HSCCC) system
HPLC system for purity analysis
Procedure:
• Extraction:
1. Macerate the powdered apple tree bark with a 40% ethanol solution at a solid-to-liquid ratio of 1:30.
2. Perform reflux extraction for 1 hour.
3. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
Preliminary Purification:

• HSCCC Purification:

1. Prepare a two-phase solvent system of chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v/v/v).

1. Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate.

2. Collect the ethyl acetate phase, which contains the majority of the **phlorizin**.

3. Evaporate the ethyl acetate to yield a **phlorizin**-enriched crude extract.



- 2. Dissolve the enriched extract in a mixture of the upper and lower phases of the solvent system.
- 3. Inject the sample into the HSCCC system.
- 4. Use the lower phase as the mobile phase in the head-to-tail elution mode.
- 5. Monitor the effluent at 280 nm.
- 6. Collect the fractions corresponding to the **phlorizin** peak.
- Purity Analysis:
 - 1. Analyze the collected fractions using HPLC with UV detection to confirm the purity of the isolated **phlorizin**.
 - 2. Combine the high-purity fractions and evaporate the solvent to obtain pure **phlorizin**.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid like **phlorizin**.[2][4][14]

Materials:

- Purified phlorizin
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Thermometer

Procedure:

- Finely powder a small amount of dry, purified **phlorizin**.
- Pack the powdered phlorizin into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.



- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point of phlorizin.
- Then, decrease the heating rate to approximately 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).
 This range is the melting point.
- A sharp melting point range (e.g., 0.5-1°C) is indicative of high purity.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance of **phlorizin**, which is useful for its quantification.[15]

Materials:

- Purified phlorizin
- Ethanol (spectroscopic grade)
- · Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **phlorizin** in ethanol of a known concentration.
- Prepare a series of dilutions from the stock solution.
- Use ethanol as the blank reference.
- Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.



Identify the wavelengths of maximum absorbance (λmax). For phlorizin, these are typically around 224 nm and 285 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural confirmation of **phlorizin**.[1][16]

Materials:

- Purified phlorizin (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- Dissolve the **phlorizin** sample in an appropriate volume of DMSO-d₆ in an NMR tube.
- Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Process the spectra (Fourier transformation, phase correction, and baseline correction).
- Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of **phlorizin**.

Conclusion

Phlorizin stands as a pivotal molecule in the study of glucose transport and has served as a foundational scaffold for the development of modern antidiabetic drugs. This guide has provided a detailed technical overview of its chemical structure, physicochemical properties,



and mechanism of action. The included experimental protocols offer a practical framework for researchers engaged in the isolation, characterization, and biological evaluation of this important natural product. A thorough understanding of these fundamental aspects is crucial for leveraging the therapeutic potential of **phlorizin** and its derivatives in future drug discovery and development endeavors.

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